
Americium dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Americium dioxide is a black compound of americium, represented by the chemical formula AmO₂. In its solid state, it adopts a fluorite structure similar to calcium fluoride. This compound is primarily used as a source of alpha particles and is a significant material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of americium dioxide typically begins with dissolving americium in hydrochloric acid. The excess acid is then neutralized using ammonium hydroxide. A saturated oxalic acid solution is added to precipitate americium (III) oxalate crystals. These crystals are then filtered, washed, and partially dried. The americium oxalate is subsequently calcinated in a platinum boat, first dried at 150°C and then heated to 350°C. The temperature is further increased to 800°C to ensure complete conversion to this compound .
Industrial Production Methods: Industrial production of this compound involves a fully automated chemical process developed by nuclear researchers. This process is implemented at nuclear sites such as Sellafield in the UK, ensuring efficient and safe production of the compound .
Chemical Reactions Analysis
Types of Reactions: Americium dioxide undergoes various chemical reactions, including oxidation and reduction. It can react with oxygen to form this compound from metallic americium. Additionally, it can be involved in substitution reactions where it forms compounds with other elements .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrochloric acid, ammonium hydroxide, and oxalic acid. The conditions typically involve controlled temperatures ranging from 150°C to 800°C to ensure complete reactions .
Major Products: The major product formed from the reactions involving this compound is the compound itself, AmO₂. Other products can include various americium oxalates and other americium compounds depending on the specific reactions .
Scientific Research Applications
Americium dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a source of alpha particles in various chemical experiments and studies.
Biology and Medicine: While its use in medicine is limited, its alpha radiation properties are utilized in certain types of radiation therapy for cancer treatment.
Industry: this compound is extensively used in ionizing smoke detectors due to its insolubility in water, making it safe to handle.
Mechanism of Action
The mechanism by which americium dioxide exerts its effects is primarily through the emission of alpha particles. These particles interact with surrounding materials, causing ionization and other chemical changes. The molecular targets and pathways involved include the interaction of alpha particles with atomic nuclei, leading to various nuclear reactions .
Comparison with Similar Compounds
- Plutonium dioxide (PuO₂)
- Curium dioxide (CmO₂)
Comparison: Americium dioxide is similar to plutonium dioxide and curium dioxide in terms of its fluorite crystal structure and its use as a source of alpha particles. this compound is unique in its specific applications, such as its extensive use in smoke detectors and potential use in RTGs for space exploration .
Properties
CAS No. |
12005-67-3 |
|---|---|
Molecular Formula |
AmO2-4 |
Molecular Weight |
275.060 g/mol |
IUPAC Name |
americium;oxygen(2-) |
InChI |
InChI=1S/Am.2O/q;2*-2 |
InChI Key |
ZOWLEBRGBVSOFL-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[Am] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


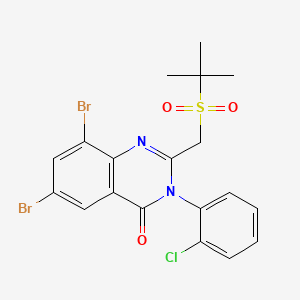


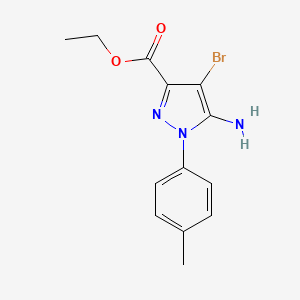

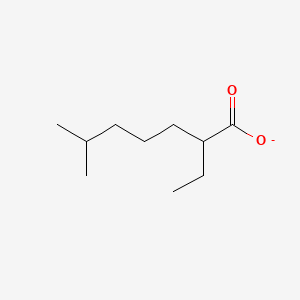
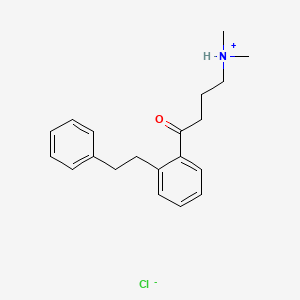
![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)
![N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B13753134.png)
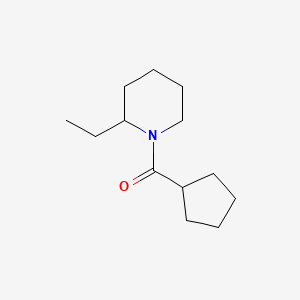


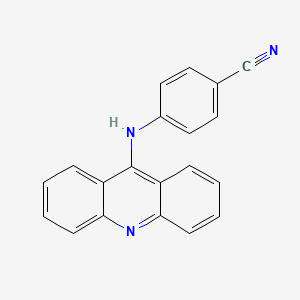
![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)
